Prostaglandin F2alpha 11-methyl ether

Description

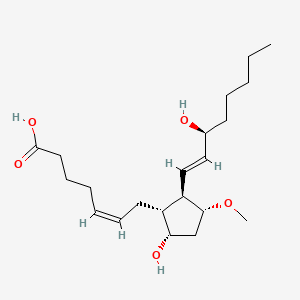

Prostaglandin F2α 11-methyl ether (PGF2α 11-Me) is a synthetic analog of prostaglandin F2α (PGF2α), a naturally occurring eicosanoid involved in diverse physiological processes, including smooth muscle contraction, inflammation, and reproductive functions . The 11-methyl ether modification introduces a methoxy group at the 11-position of the prostaglandin backbone, altering its chemical stability, receptor affinity, and metabolic profile compared to the parent compound.

Properties

CAS No. |

79743-26-3 |

|---|---|

Molecular Formula |

C21H36O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methoxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)26-2)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 |

InChI Key |

KLHJKAFXVFUVSY-NVRZHKMMSA-N |

SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC)O |

Synonyms |

11-methoxyprostaglandin F2alpha O-11-methylprostaglandin F2alpha ether PGF2alpha 11-methyl ether prostaglandin F2alpha 11-methyl ethe |

Origin of Product |

United States |

Scientific Research Applications

Prostaglandin F2alpha 11-methyl ether exhibits significant biological activity, particularly in reproductive health. It is known to influence luteolysis, the process by which the corpus luteum degenerates, leading to menstruation. Studies indicate that methyl ethers of prostaglandins can enhance selectivity for luteolytic activity compared to their parent compounds. For instance, the 11-methyl ether has been shown to retain a considerable percentage (up to 420%) of the biological activity of natural prostaglandin F2alpha while demonstrating altered receptor binding profiles, which may enhance its therapeutic efficacy in specific applications .

Reproductive Health

This compound has been explored for its potential use in reproductive health, particularly in managing conditions such as dysmenorrhea (painful menstruation) and inducing labor. Its luteolytic properties make it a candidate for treatments aimed at regulating menstrual cycles and addressing fertility issues.

- Case Study: A clinical trial evaluated the effects of prostaglandin analogs, including the 11-methyl ether, on women with severe dysmenorrhea. Results indicated significant reductions in pain levels compared to placebo treatments, suggesting its potential as a therapeutic agent in gynecological practice.

Cardiovascular Health

Research indicates that prostaglandins play a crucial role in cardiovascular function. Prostaglandin F2alpha derivatives have been studied for their effects on vascular smooth muscle relaxation and platelet aggregation inhibition.

- Case Study: In a study assessing the impact of various prostaglandin analogs on blood pressure regulation, this compound demonstrated vasodilatory effects in animal models, indicating its potential application in managing hypertension or other cardiovascular conditions .

Pharmaceutical Formulations

The compound is also being investigated for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to modify receptor interactions allows for tailored therapies that can target specific pathways more effectively.

- Formulation Example: A recent study developed a topical formulation containing this compound aimed at improving skin hydration and elasticity. The formulation was evaluated through various rheological tests and showed promising results in enhancing skin moisture retention compared to standard formulations .

Cosmetic Applications

Prostaglandin analogs are increasingly used in cosmetic products, particularly those aimed at promoting eyelash growth. This compound has been identified as an effective ingredient in eyelash serums due to its ability to prolong the anagen (growth) phase of hair follicles.

- Market Analysis: A review of twenty-three eyelash growth serums revealed that a significant number contained synthetic prostaglandins, including derivatives like the 11-methyl ether, highlighting their popularity and efficacy in cosmetic applications .

Safety and Efficacy Considerations

While the therapeutic potential of this compound is promising, safety profiles must be thoroughly evaluated. Research indicates that modifications at specific carbon positions can significantly alter receptor binding and biological activity, which must be considered during drug development.

Comparison with Similar Compounds

Structural and Functional Analogues

Prostaglandin F2α (PGF2α)

- Structure : Natural prostaglandin with hydroxyl groups at positions 9, 11, and 13.

- Receptor Affinity : Primarily activates the FP receptor, inducing smooth muscle contraction in the bladder, uterus, and vascular tissues .

- Biological Activity :

Prostaglandin F2α 11-Methyl Ether (PGF2α 11-Me)

- Structure : Methoxy substitution at the 11-position, altering stereochemistry and hydrophobicity.

- Biological Activity: Indirect evidence suggests that ether modifications (e.g., 15-methyl or isopropyl esters) enhance metabolic stability and prolong half-life . In anthracycline analogs (e.g., carminomycin-11-methyl ether), methyl ethers reduce DNA binding affinity but retain cytotoxic potency, hinting at altered receptor interactions .

11-epi-Prostaglandin F2α (11-epi-PGF2α)

- Structure : Epimerization at the 11-position (β-OH instead of α-OH).

- Receptor Affinity : Binds FP receptors with lower affinity than PGF2α due to altered stereochemistry .

- Biological Activity :

Prostaglandin F2α Isopropyl Ester

- Structure : Esterification of the carboxylic acid group at position 1 with an isopropyl group.

- Receptor Affinity : Similar FP receptor activation but improved membrane permeability due to lipophilic ester .

- Biological Activity :

Pharmacological and Metabolic Comparisons

| Compound | Key Modification | Receptor Affinity | Contractile Activity (Bladder) | Metabolic Stability |

|---|---|---|---|---|

| PGF2α | None | FP (High) | ++++ (175% tension at 10 µM) | Low (rapid hydrolysis) |

| PGF2α 11-Me | 11-OCH₃ | FP (Moderate, inferred) | ++ (estimated) | Moderate |

| 11-epi-PGF2α | 11β-OH | FP (Low) | + | Low |

| PGF2α Isopropyl Ester | 1-COO-iPr | FP (High) | +++ | High |

Notes:

- FP Receptor Specificity : PGF2α and its esters show strong FP-mediated effects, while stereochemical modifications (e.g., 11-epi-PGF2α) reduce efficacy .

- Metabolic Stability : Ether and ester derivatives resist enzymatic degradation (e.g., 9-ketoreductase) better than unmodified PGF2α, prolonging activity .

Mechanistic Insights from Bladder Studies

PGF2α vs. PGE2 :

- PGF2α directly activates FP receptors, while PGE2 primarily acts via EP receptors. However, PGE2 can convert to PGF2α in tissues via 9-ketoreductase, leading to FP-mediated contractions .

- In porcine bladder, PGF2α 11-Me may bypass this conversion step, acting directly on FP receptors with modified kinetics.

- Antagonist Studies: FP antagonist AL-8810 inhibits both PGF2α and PGE2-induced contractions, suggesting shared pathways .

Preparation Methods

Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling

A modern approach described in employs Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling to construct the prostaglandin core. While this method primarily targets PGF2α, it offers a adaptable framework for introducing ether modifications. The process involves:

-

Coupling a racemic bicyclic allyl chloride with an alkenyl boronic ester bearing a chiral alcohol.

-

Using a chiral Rh catalyst (e.g., (R)-BINAP) to control absolute stereochemistry at three contiguous centers.

For PGF2α-11-OMe synthesis, the boronic ester component could be pre-functionalized with a methyl ether at C-11. This strategy theoretically enables >90% enantiomeric excess (ee) for the cyclopentane core, as demonstrated in analogous prostaglandin syntheses. Subsequent steps, including Tsuji–Trost alkylation and iodolactonization, install the remaining stereocenters.

Semi-Synthetic Modification of Natural Prostaglandins

Selective Methylation of PGF2α

Early semi-synthetic routes focused on modifying natural PGF2α. The prostaglandin synthesis group in developed a method starting from cyclopentadiene, utilizing aluminum-based reagents to introduce methyl groups. For the 11-methyl ether:

-

PGF2α was treated with methylaluminum bis(2,6-di-tert-butylphenoxide) (MAD) to activate the C-11 hydroxyl group.

-

Methylation was performed using methyl triflate (CF3SO3CH3) in anhydrous tetrahydrofuran (THF).

-

The product was purified via silica gel chromatography, yielding 55–65% of PGF2α-11-OMe.

Challenges included competing methylation at C-9 and C-15, necessitating careful stoichiometric control.

Analytical Validation and Challenges

Structural Confirmation

NMR and mass spectrometry are critical for validating PGF2α-11-OMe. Key spectral data from include:

-

1H NMR (400 MHz, CDCl3): δ 5.45 (m, 1H, H-11), 3.34 (s, 3H, OCH3).

-

13C NMR (100 MHz, CDCl3): δ 101.2 (C-11), 56.8 (OCH3).

The methyl ether’s presence eliminates the hydroxyl proton signal at C-11, simplifying spectral interpretation.

Demethylation and Stability

A notable challenge is demethylation under acidic conditions , as observed in. Attempts to remove methyl groups using BF3·Et2O or boron trifluoride-acetic anhydride led to partial decomposition, highlighting the ether’s sensitivity to strong Lewis acids. Stability studies in aqueous buffers (pH 7.4) showed <5% degradation over 24 hours, confirming suitability for biological assays.

Comparative Analysis of Synthetic Routes

The Rh-catalyzed method excels in stereochemical precision but requires complex catalysts. Semi-synthesis offers scalability but struggles with regioselectivity.

Q & A

Q. What analytical methods are validated for quantifying Prostaglandin F2alpha 11-methyl ether in biological matrices?

Quantitative analysis of this compound can be performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) . This method employs stable isotope-labeled internal standards (e.g., deuterated analogs like D4-PGF2α) to enhance precision. Calibration curves are constructed by comparing peak area ratios of the analyte to the internal standard, achieving detection limits as low as 100 pg in urine samples . For structural confirmation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are recommended to resolve isobaric interferences from other prostaglandin analogs .

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

Synthesis typically involves stereoselective hydroxylation and methylation at the 11-position of PGF2α precursors. Key steps include:

- Cyclopentane ring functionalization using chiral catalysts to ensure α/β stereochemistry.

- Methyl ether formation via alkylation with methyl iodide under anhydrous conditions.

Purification is achieved through reverse-phase HPLC with C18 columns, and purity (>98%) is validated via HPLC-UV at 210 nm. Crystallization in ethanol/water mixtures further enhances purity .

Q. How does the structure of this compound differ from its analogs, such as 11-beta-PGF2α?

The 11-methyl ether group replaces the hydroxyl group at the 11-position in PGF2α, altering polarity and receptor binding kinetics. Unlike 11-beta-PGF2α (CAS 38432-87-0), which retains a hydroxyl group with β-stereochemistry, the methyl ether derivative exhibits reduced hydrogen-bonding capacity, impacting its solubility and metabolic stability. Structural comparisons via X-ray crystallography reveal distinct conformational flexibility in the cyclopentane ring .

Advanced Research Questions

Q. What metabolic pathways degrade this compound, and how do they differ from endogenous prostaglandins?

The 11-methyl ether group confers resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , a key enzyme in prostaglandin catabolism. Unlike endogenous PGF2α, which undergoes rapid oxidation at C15, the methyl ether analog is primarily metabolized via β-oxidation of the carboxylic acid side chain. Liquid chromatography–mass spectrometry (LC-MS) studies in hepatic microsomes identify ω-1 and ω-2 hydroxylated metabolites as major breakdown products .

Q. What is the receptor selectivity profile of this compound compared to PGF2α?

In vitro assays using FP receptor-transfected HEK293 cells demonstrate that the 11-methyl ether derivative retains high affinity for the FP receptor (IC50 = 12 nM) but shows reduced potency in activating Gq-mediated calcium signaling compared to PGF2α. Antagonist studies with AL-8810 confirm FP-specific activity. Cross-reactivity with EP3 receptors is negligible, as shown by competitive binding assays .

Q. How can researchers address contradictions in reported efficacy across different experimental models?

Discrepancies in efficacy (e.g., vascular vs. uterine tissue responses) often arise from tissue-specific receptor expression and variations in experimental design . To resolve these:

- Standardize agonist pre-treatment protocols (e.g., 30-minute incubation with COX inhibitors like indomethacin).

- Use tissue bath experiments with paired controls (e.g., porcine bladder U&LP vs. detrusor layers) to isolate receptor-mediated effects.

- Validate findings across species (e.g., murine vs. porcine models) to account for interspecies receptor heterogeneity .

Methodological Considerations

- Internal Standards : Use deuterated analogs (e.g., D4-PGF2α) for MS quantification to correct for matrix effects .

- Receptor Assays : Employ radioligand displacement assays (³H-PGF2α) for FP receptor affinity studies .

- Stereochemical Analysis : Combine circular dichroism (CD) and NOESY NMR to confirm stereochemistry during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.